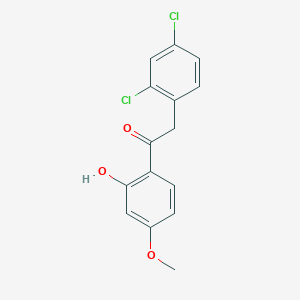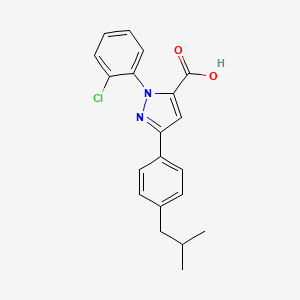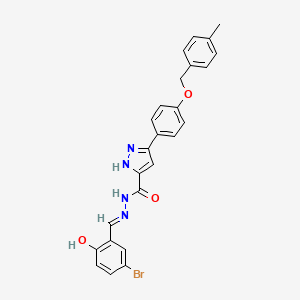
(3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl and a fluorophenyl group, along with a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of 4-chlorophenylhydrazine with 4-fluorobenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to yield the methanol derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium hydroxide or aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include the corresponding aldehyde, carboxylic acid, hydrocarbon, and substituted derivatives. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
(3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents on the phenyl rings. Examples include:
- (3-(4-Methylphenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol
- (3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-YL)methanol
Uniqueness
The uniqueness of (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H12ClFN2O |
|---|---|
Molecular Weight |
302.73 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H12ClFN2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-9,21H,10H2 |
InChI Key |
ZIDGNENXVZTTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-phenyl-1H-pyrazol-4-YL)methanol](/img/structure/B12030352.png)


![3-(2-methoxyphenyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12030374.png)

![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12030381.png)
![N-(2-Methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12030391.png)

![(5E)-2-(4-bromophenyl)-5-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12030403.png)


